Gnetulin

Antioxidant Free Radical Scavenging DPPH Assay

Gnetulin is a stereochemically defined (2S,3S) dimeric stilbenoid, structurally distinct from monomeric resveratrol. Its indene-based dimer scaffold confers superior radical scavenging activity—2× more potent than resveratrol in DPPH assays (IC50 0.21 vs 0.40 mM)—and validated xanthine oxidase inhibition (IC50 38.7 µM), making it an essential reference for antioxidant SAR studies and hyperuricemia target validation. Substituting generic stilbenoids compromises experimental reproducibility due to divergent LogP (~4.8), TPSA (140.0 Ų), and binding pharmacophores. Procure authenticated, high-purity gnetulin to benchmark free radical scavenging assays and build focused dimeric stilbenoid libraries with confidence.

Molecular Formula C30H26O8
Molecular Weight 514.5 g/mol
Cat. No. B12422970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetulin
Molecular FormulaC30H26O8
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O
InChIInChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3/b21-7-/t28-,29+/m0/s1
InChIKeyYUGHGAXRXHODHK-MGOPEXEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetulin: A Distinct Dimeric Stilbenoid for Advanced Phytochemical and Pharmacological Research


Gnetulin (CAS 152340-24-4) is a naturally occurring dimeric stilbenoid, specifically classified as a dimer of 3′,4,5′-trihydroxy-3-methoxystilbene (isorhapontigenin) [1]. It belongs to the oligostilbene class of phenylpropanoids and polyketides, characterized by a complex indene-based dimeric scaffold resulting from the regioselective coupling of two resveratrol-like monomer units [2]. First isolated from Gnetum ula, gnetulin has been subsequently identified in multiple Gnetum species, including G. cleistostachyum, G. hainanense, G. montanum, and G. macrostachyum [3][4]. Its structural features, including a defined stereochemistry (2S,3S) and a specific substitution pattern of hydroxy and methoxy groups, distinguish it from both monomeric stilbenes and other oligomeric forms within this phytochemical class [5].

Why Gnetulin Cannot Be Substituted by Monomeric Stilbenes or Other Oligomers


Substituting gnetulin with a generic stilbenoid like resveratrol or another in-class compound is not scientifically sound due to profound differences in molecular architecture that directly impact biological activity. As a dimer, gnetulin possesses a larger, more complex, and stereochemically defined scaffold compared to simple monomers. This structural complexity alters its physicochemical properties, such as LogP (~4.8) and topological polar surface area (140.0 Ų) [1], which in turn influence its interaction with biological targets, cellular permeability, and specific binding affinities. For instance, computational studies on related resveratrol dimers (Gnetins) demonstrate that the dimeric, type-A structure confers significantly higher radical scavenging activity than the monomeric resveratrol [2]. Consequently, experimental data show that gnetulin's activity profile—for example, in enzyme inhibition and antioxidant assays—is quantitatively distinct from that of its monomers, rendering generic substitution a high-risk approach that can compromise experimental reproducibility and lead to incorrect structure-activity relationship conclusions [3][4].

Quantitative Evidence for Gnetulin's Differentiation from Resveratrol and Other Analogs


Gnetulin Exhibits Superior DPPH Radical Scavenging Activity Compared to Resveratrol

In a direct head-to-head comparison within the same study, gnetulin demonstrated a significantly lower IC50 for DPPH radical scavenging activity than the well-known antioxidant resveratrol, indicating a higher antioxidant potency [1]. The quantitative data shows that gnetulin's IC50 is nearly half that of resveratrol, a key differentiation point for researchers focused on oxidative stress.

Antioxidant Free Radical Scavenging DPPH Assay

Gnetulin Shows Distinct Xanthine Oxidase Inhibitory Potency Relative to Clinical Control Allopurinol

Gnetulin was evaluated for its xanthine oxidase (XO) inhibitory activity alongside several other stilbenoids. While less potent than the clinical drug allopurinol, gnetulin exhibited a defined IC50 value, establishing a baseline for its activity in this therapeutically relevant pathway [1]. This data is crucial for comparative pharmacology and provides a quantitative benchmark against other natural product XO inhibitors.

Xanthine Oxidase Inhibition Hyperuricemia Gout

Computational Modeling Ranks Dimeric Gnetins, Including Gnetulin's Structural Class, as Superior Antioxidants to Resveratrol

A theoretical study using Density Functional Theory (DFT) compared the radical scavenging activity of various resveratrol dimers (Gnetins) against the monomer resveratrol. The computational results establish a clear hierarchy, with type-A dimers (the structural class to which gnetulin belongs) demonstrating significantly higher antioxidant potential [1]. This provides a mechanistic basis for the observed in vitro differences.

Computational Chemistry DFT Structure-Activity Relationship

Validated Research Applications for Gnetulin Based on Quantitative Evidence


Superior In Vitro Antioxidant Studies

Gnetulin is the compound of choice for research focused on free radical scavenging, as it has been directly shown to be approximately twice as potent as resveratrol in DPPH assays (IC50 of 0.21 mM vs. 0.40 mM) [1]. This validated potency makes it ideal for studies investigating the cellular mechanisms of oxidative stress and for benchmarking the efficacy of other antioxidant compounds.

Structure-Activity Relationship (SAR) Studies for Xanthine Oxidase Inhibition

With a defined IC50 value of 38.7 µM against xanthine oxidase [2], gnetulin serves as a valuable reference compound for SAR studies aimed at developing novel natural product-based inhibitors for hyperuricemia and gout. Its activity can be directly compared to other stilbenoids and the clinical standard allopurinol (IC50 2.9 µM).

Development of Enhanced Oligostilbene Libraries

Computational evidence indicates that the type-A dimeric structure of gnetulin confers superior radical scavenging potential over monomeric stilbenes like resveratrol [3]. This makes gnetulin a key scaffold for building focused chemical libraries aimed at discovering new antioxidants. Its procurement supports studies investigating the link between dimeric structure and enhanced biological function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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